methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 16108-10-4
VCID: VC21047667
InChI: InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3
SMILES: CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

CAS No.: 16108-10-4

Cat. No.: VC21047667

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate - 16108-10-4

Specification

CAS No. 16108-10-4
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Standard InChI InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3
Standard InChI Key WZHYQHKXXRMALW-UHFFFAOYSA-N
SMILES CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2
Canonical SMILES CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2

Introduction

Chemical Structure and Properties

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate consists of a tetrahydro-β-carboline scaffold with specific substituents. This compound has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol . The structure features a pyridoindole core with a methyl group at position 1 and a methyl ester group at position 3.

Structural Identification

The compound is uniquely identified by several chemical identifiers as presented in Table 1:

IdentifierValue
CAS Number16108-10-4
IUPAC Namemethyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
InChIInChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3
InChIKeyWZHYQHKXXRMALW-UHFFFAOYSA-N
SMILESCC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2

Table 1: Chemical Identifiers of Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Physical and Chemical Properties

The compound possesses several notable physicochemical properties that influence its behavior in various chemical and biological systems:

PropertyValue
Molecular Weight244.29 g/mol
Molecular FormulaC14H16N2O2
Physical StateSolid
LogP1.9162 (predicted)
Topological Polar Surface Area (TPSA)54.12 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Rotatable Bonds1

Table 2: Physicochemical Properties of Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The compound's moderate lipophilicity (LogP) suggests a reasonable balance between water solubility and membrane permeability, which is important for potential drug development considerations. The limited number of rotatable bonds indicates relative conformational rigidity, which can be beneficial for receptor binding specificity.

Synthesis and Preparation Methods

The synthesis of methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step reactions starting from simpler indole or pyridine derivatives. Several synthetic routes have been reported in the literature.

Stereoselective Synthesis

The compound contains two stereogenic centers at positions 1 and 3, allowing for different stereoisomers. Stereoselective synthesis methods have been developed to obtain specific stereoisomers such as the (1R,3S) isomer . The stereochemistry can significantly influence the biological activity and pharmacological properties of the compound.

Stereochemistry and Isomers

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate contains two stereogenic centers, resulting in four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

Specific Stereoisomers

Among the stereoisomers, the (1R,3S) form has been specifically identified and characterized:

StereoisomerCAS NumberInChIKey
Racemic mixture16108-10-4WZHYQHKXXRMALW-UHFFFAOYSA-N
(1R,3S) isomer147976-41-8WZHYQHKXXRMALW-PELKAZGASA-N

Table 3: Identified Stereoisomers of Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The (1R,3S) isomer is characterized by the methyl group at position 1 in the R configuration and the carboxylate group at position 3 in the S configuration. This trans configuration may contribute to specific biological activities that differ from those of other stereoisomers .

Structural Configurations

The stereochemical configuration of the compound significantly influences its three-dimensional structure and, consequently, its interactions with biological targets. The trans isomer (1R,3S) typically exhibits different spatial arrangements of the methyl and ester groups compared to the cis isomers, which can lead to different biological activities and receptor binding properties.

Applications in Research and Medicine

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has potential applications in various research and medicinal fields.

Research Applications

The compound serves as:

  • An important intermediate in organic synthesis

  • A scaffold for the development of biologically active compounds

  • A model compound for studying structure-activity relationships in β-carboline derivatives

  • A potential probe for investigating neurodegenerative mechanisms

Related Compounds and Structural Variations

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate belongs to a larger family of structurally related compounds with various modifications to the core structure.

Structural Analogs

Several structural analogs have been identified and studied:

CompoundCAS NumberKey Structural Difference
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate42021-11-4Lacks methyl group at position 1
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid5470-37-1 / 40678-46-4Carboxylic acid instead of methyl ester
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate-Carboxylate group at position 4 instead of 3
Methyl 1-(2H-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate-Benzodioxol group at position 1 instead of methyl

Table 4: Structural Analogs of Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Structure-Function Comparison

The structural variations among these compounds lead to different physicochemical properties and potentially different biological activities:

  • The absence of the methyl group at position 1 (as in methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate) may affect the compound's interaction with target proteins and its stereochemical properties.

  • The carboxylic acid form (1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) exhibits increased hydrophilicity compared to the methyl ester, potentially affecting its pharmacokinetic properties.

  • The position of the carboxylate group (position 3 versus position 4) can significantly influence the compound's binding affinity for specific receptors or enzymes.

  • More complex substituents at position 1, such as the benzodioxol group, can introduce additional interactions with biological targets and potentially enhance specific activities.

Understanding these structure-function relationships is crucial for the rational design of compounds with improved biological activities or targeted pharmacological properties.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH302-H315-H319-H335P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338

Table 5: Safety Information for Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation.

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